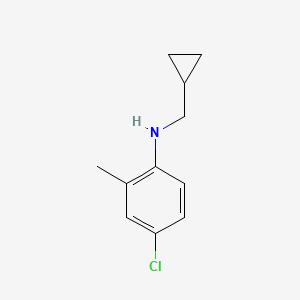
3-chloro-N-(cyclopropylmethyl)aniline
Overview
Description
3-chloro-N-(cyclopropylmethyl)aniline is a chemical compound with the molecular formula C10H12ClN . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
The synthesis of 3-chloro-N-(cyclopropylmethyl)aniline involves various chemical reactions. Detailed information about its synthesis can be found in technical documents and peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(cyclopropylmethyl)aniline is represented by the formula C10H12ClN . The molecular weight of this compound is 181.66 .Chemical Reactions Analysis
3-chloro-N-(cyclopropylmethyl)aniline participates in various chemical reactions. More information about these reactions can be found in related peer-reviewed papers and technical documents .Physical And Chemical Properties Analysis
3-chloro-N-(cyclopropylmethyl)aniline has specific physical and chemical properties, including its molecular weight, boiling point, and more .Scientific Research Applications
Chemical Synthesis and Catalysis
3-chloro-N-(cyclopropylmethyl)aniline, a derivative of aniline, plays a significant role in the field of chemical synthesis and catalysis. For instance, Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one as a potent chlorinating agent for aniline derivatives, showcasing the adaptability of similar aniline compounds in organic synthesis under aqueous conditions Vinayak et al., 2018. Moreover, Bénard et al. (2010) demonstrated the copper-promoted N-cyclopropylation of anilines, including those similar to 3-chloro-N-(cyclopropylmethyl)aniline, indicating the importance of such reactions in creating complex molecular architectures Bénard et al., 2010.
Antimicrobial Agents
Research by Bairagi et al. (2009) into Schiff's bases of 4-Chloro-3-coumarin aldehyde and various anilines, analogous in structure to 3-chloro-N-(cyclopropylmethyl)aniline, has revealed significant antimicrobial properties. These compounds, characterized by their spectral data, showed promise in vitro against both gram-positive and gram-negative bacteria and fungi Bairagi et al., 2009.
Advanced Material Development
In the realm of advanced materials, the study of chloro derivatives of aniline, like 3-chloro-N-(cyclopropylmethyl)aniline, has led to insights into their potential use in nonlinear optical (NLO) materials. Revathi et al. (2017) conducted both experimental and theoretical analyses on chloro-anilines, highlighting their significance in the development of materials with unique electronic and vibrational properties Revathi et al., 2017.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-(cyclopropylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLTWNVPHFOHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(cyclopropylmethyl)aniline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

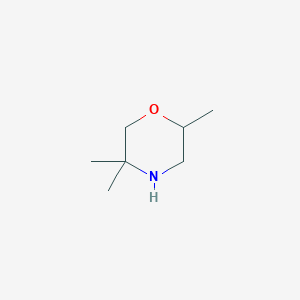

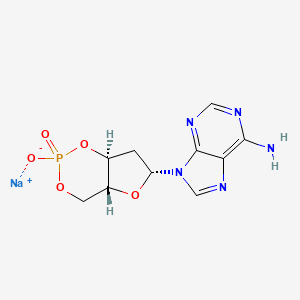

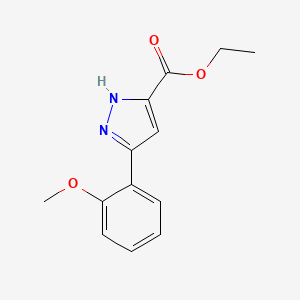

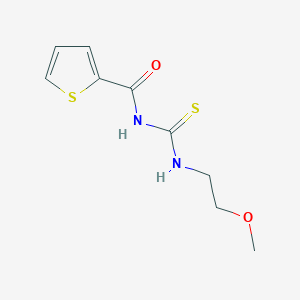
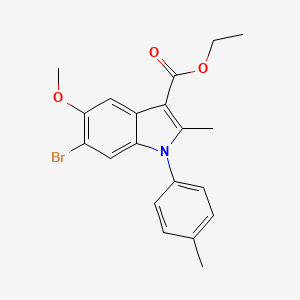
![2,3-Dihydro-benzo[1,4]oxazine-2,4-dicarboxylic acid 4-tert-butyl ester](/img/structure/B3169996.png)


![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)
